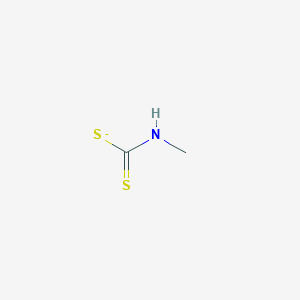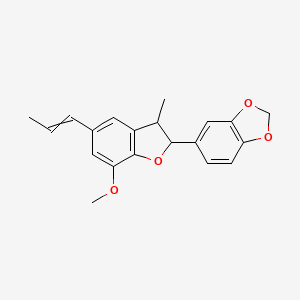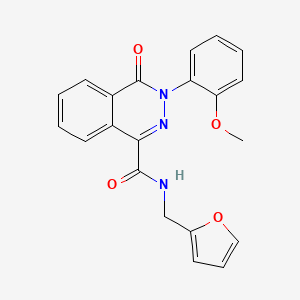
Methylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metam(1-) is a dithiocarbamate anion resulting from the deprotonation of the thiol group of metam. It has a role as a profungicide, a proherbicide, a proinsecticide and a pronematicide. It is an organosulfur insecticide and a member of dithiocarbamate anions. It is a conjugate base of a metam.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Methylcarbamodithioate has been studied in the context of crystallography and molecular structure. A study by Khan et al. (2010) described the unintentional synthesis of a compound related to this compound, highlighting its molecular structure and the interactions stabilizing its crystal form (Khan et al., 2010).
Cytostatic and Antiviral Activity :
- Research has explored the biological activity of this compound derivatives. Mahapatra et al. (2013) investigated the cytostatic and antiviral activities of methyl-2-arylidene hydrazinecarbodithioates, finding significant activity against specific cell lines and viruses (Mahapatra et al., 2013).
Role in DNA Methylation and Cellular Differentiation :
- DNA methylation, a critical factor in cellular differentiation, has been studied in relation to compounds like this compound. Houseman et al. (2012) developed a method to infer changes in white blood cell distribution using DNA methylation signatures, a process potentially influenced by such compounds (Houseman et al., 2012).
Pesticide Detection and Environmental Impact :
- Liu et al. (2017) discussed the development of a sensitive pesticide assay, which could potentially detect pesticides including those based on this compound. This research is significant for environmental monitoring and food safety (Liu et al., 2017).
- Iesce et al. (2006) examined the transformation and ecotoxicity of N-methylcarbamate pesticides, relevant to the environmental impact of this compound-related compounds (Iesce et al., 2006).
High-Pressure Induced Phase Transition in Crystal Engineering :
- Johnstone et al. (2010) investigated the impact of high pressure on methyl 2-(carbazol-9-yl)benzoate, which could provide insights into how this compound and similar compounds behave under varying environmental conditions (Johnstone et al., 2010).
Biomedical Applications :
- Research by Keefer (2011) on diazeniumdiolates, which are chemically related to this compound, shows the potential for broad biomedical applications, including their use in studying nitric oxide’s chemical biology (Keefer, 2011).
Implications in Cancer Research :
- Studies on the methylation status of DNA sequences, including work by Kagan et al. (2007), could be relevant to understanding how this compound influences epigenetic modifications in cancer biomarkers (Kagan et al., 2007).
Use in Agricultural Research :
- Schneider et al. (2003) discussed alternatives to methyl bromide in agricultural applications, which could include this compound-related compounds (Schneider et al., 2003).
Propiedades
Fórmula molecular |
C2H4NS2- |
|---|---|
Peso molecular |
106.19 g/mol |
Nombre IUPAC |
N-methylcarbamodithioate |
InChI |
InChI=1S/C2H5NS2/c1-3-2(4)5/h1H3,(H2,3,4,5)/p-1 |
Clave InChI |
HYVVJDQGXFXBRZ-UHFFFAOYSA-M |
SMILES |
CNC(=S)[S-] |
SMILES canónico |
CNC(=S)[S-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,4-Dichlorophenyl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B1230644.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide](/img/structure/B1230646.png)



![N-[[[(2-hydroxyphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide](/img/structure/B1230652.png)
![2-[(2-Benzotriazol-1-yl-acetyl)-(2,4,6-trimethyl-phenyl)-amino]-N-tert-butyl-2-thiophen-3-yl-acetamide](/img/structure/B1230653.png)

![2-[2,4-dioxo-3-(phenylmethyl)-1-quinazolinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1230657.png)
![2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1230658.png)
![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![10-[2-(morpholin-4-yl)ethyl]-12-phenyl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine](/img/structure/B1230663.png)
![Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1230665.png)

